molecular formula C10H10O2 B3057571 1,3-Dioxolane, 2-methylene-4-phenyl- CAS No. 82613-73-8

1,3-Dioxolane, 2-methylene-4-phenyl-

Cat. No.: B3057571
CAS No.: 82613-73-8
M. Wt: 162.18 g/mol
InChI Key: FHTWQMHOTBIHEP-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-methylene-4-phenyl- is a cyclic ketene acetal compound known for its utility in radical ring-opening polymerization This compound is characterized by its unique structure, which includes a dioxolane ring substituted with a methylene group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxolane, 2-methylene-4-phenyl- can be achieved through the reaction of acetal halides with appropriate reagents. One efficient method involves the use of acetal halides, which are thoroughly characterized by techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, elemental analysis, and mass spectrometry .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is a common technique to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxolane, 2-methylene-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Organolithium reagents in anhydrous conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 2-methylene-4-phenyl- involves radical ring-opening polymerization. The radical addition to the carbon-carbon double bond generates a ring-retained radical, which subsequently undergoes intramolecular fragmentation (ring opening) to form a ring-opened radical. This process introduces a degradable ester linkage in the polymer backbone .

Comparison with Similar Compounds

  • 2-Methylene-1,3-dioxepane
  • 5,6-Benzo-2-methylene-1,3-dioxepane
  • 2-Methylene-4-phenyl-1,3-dioxolane

Comparison: 1,3-Dioxolane, 2-methylene-4-phenyl- is unique due to its specific structure, which allows for controlled polymerization and the creation of degradable polymers. Compared to other cyclic ketene acetals, it offers a balance between stability and reactivity, making it suitable for various applications in polymer science and material engineering .

Properties

IUPAC Name

2-methylidene-4-phenyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-6,10H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTWQMHOTBIHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1OCC(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448726
Record name 1,3-Dioxolane, 2-methylene-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82613-73-8
Record name 1,3-Dioxolane, 2-methylene-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dioxolane, 2-methylene-4-phenyl-
Reactant of Route 2
1,3-Dioxolane, 2-methylene-4-phenyl-
Reactant of Route 3
1,3-Dioxolane, 2-methylene-4-phenyl-
Reactant of Route 4
1,3-Dioxolane, 2-methylene-4-phenyl-
Reactant of Route 5
1,3-Dioxolane, 2-methylene-4-phenyl-
Reactant of Route 6
1,3-Dioxolane, 2-methylene-4-phenyl-

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